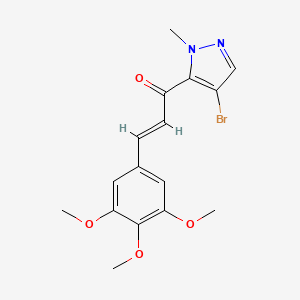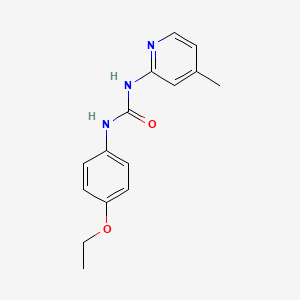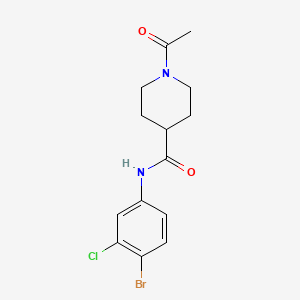
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as BRPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and neurodegeneration. It has also been shown to modulate the activity of certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In general, it has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, as well as modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and versatility in terms of its potential applications. However, it also has some limitations, such as its limited solubility in certain solvents and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, including:
1. Further studies on its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new derivatives and analogs with improved efficacy and safety profiles.
3. Exploration of its potential as a drug delivery system for targeted therapy.
4. Investigation of its potential applications in material science, such as the synthesis of novel materials with unique properties.
5. Studies on its potential interactions with other drugs and compounds, and its effects on drug metabolism and toxicity.
Conclusion:
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, as well as its limitations and potential interactions with other drugs and compounds.
Synthesemethoden
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using a multi-step process involving the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a base, followed by a condensation reaction with ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction to yield 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In drug discovery, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. It has also been studied for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells or tissues.
In material science, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescent dyes and sensors.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-19-15(11(17)9-18-19)12(20)6-5-10-7-13(21-2)16(23-4)14(8-10)22-3/h5-9H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOCCQBTJBFVPR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)

![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)
![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)